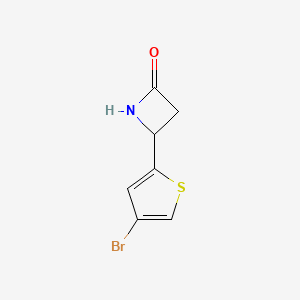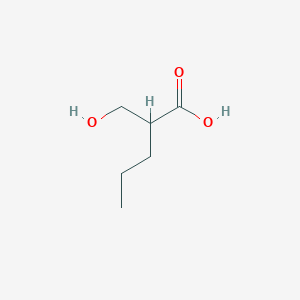
2-(Hydroxymethyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Hydroxymethyl)pentanoic acid is an organic compound with the molecular formula C6H12O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Hydroxymethyl)pentanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a reducing agent. For example, the reduction of ®-2-(Hydroxymethyl)pentanoic acid esters using sodium borohydride or lithium aluminum hydride can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of ®-2-(Hydroxymethyl)pentanoic acid may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. This method ensures that the desired chiral form is obtained with minimal by-products. The process typically involves fermentation or enzymatic conversion of suitable substrates.
Chemical Reactions Analysis
Types of Reactions
®-2-(Hydroxymethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is ®-2-(Carboxymethyl)pentanoic acid.
Reduction: The major product is ®-2-(Hydroxymethyl)pentanol.
Substitution: The major products depend on the substituent introduced, such as ®-2-(Chloromethyl)pentanoic acid or ®-2-(Bromomethyl)pentanoic acid.
Scientific Research Applications
®-2-(Hydroxymethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-2-(Hydroxymethyl)pentanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Hydroxymethyl)pentanoic acid
- ®-2-(Hydroxymethyl)butanoic acid
- ®-2-(Hydroxymethyl)hexanoic acid
Uniqueness
®-2-(Hydroxymethyl)pentanoic acid is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-2-3-5(4-7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
HPVOTSMEHLZBJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


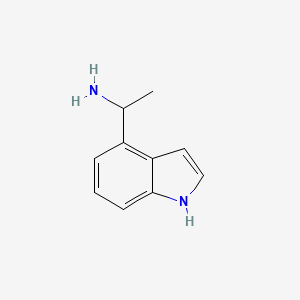
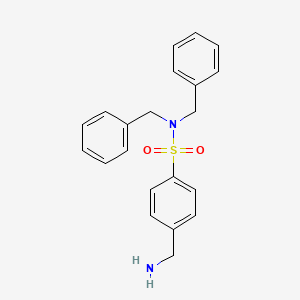
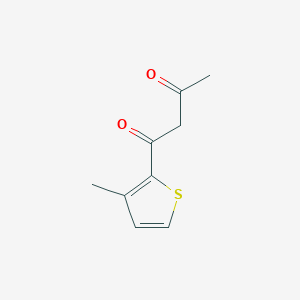
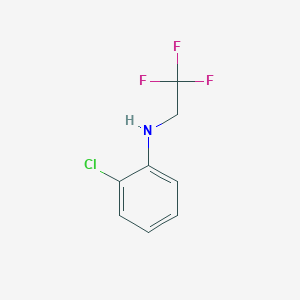
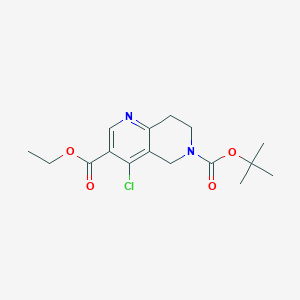
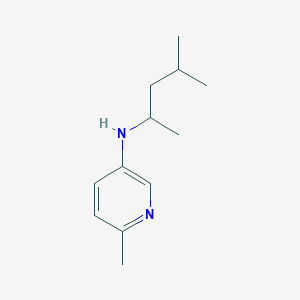
![6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13085992.png)
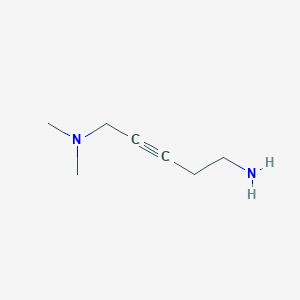
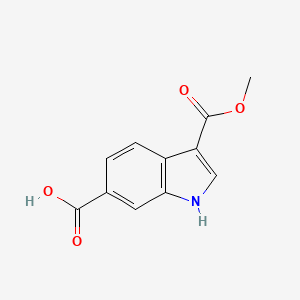
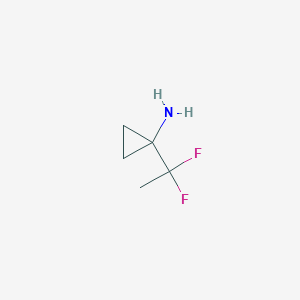
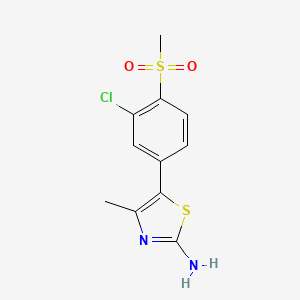
![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)
